molecular formula C11H13N3O3 B7825137 ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7825137
M. Wt: 235.24 g/mol
InChI Key: UJBSZXJQVRZELP-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its interactions and effects in different chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” are not explicitly documented. the use of cyclodextrins in industrial applications suggests that similar methodologies might be employed, focusing on optimizing the inclusion complex formation to enhance the compound’s properties for various applications .

Chemical Reactions Analysis

Types of Reactions

The compound “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation might produce oxides, while reduction could yield simpler molecules or elements .

Mechanism of Action

The mechanism of action for “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” involves its ability to form inclusion complexes with cyclodextrins. This interaction enhances the solubility, stability, and bioavailability of the compound, making it more effective in various applications. The molecular targets and pathways involved include the non-polar cavities of cyclodextrins, which encapsulate the compound and protect it from degradation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” include other cyclodextrin inclusion complexes and compounds that interact with cyclodextrins. These compounds share similar properties and applications, such as improving solubility and stability .

Uniqueness

The uniqueness of “this compound” lies in its specific interactions with cyclodextrins, which can enhance its properties more effectively than other similar compounds. This makes it particularly valuable in applications where improved solubility and stability are crucial .

Conclusion

The compound “this compound” is a versatile chemical entity with significant potential in various scientific fields. Its ability to form inclusion complexes with cyclodextrins enhances its properties, making it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further its applications and contribute to advancements in these fields.

Properties

IUPAC Name

ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-4-17-11(16)7-5-8(15)12-10-9(7)6(2)14(3)13-10/h5H,4H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBSZXJQVRZELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N=C2C1=C(N(N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=O)N=C2C1=C(N(N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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